Product packaging for 2-(1-Aminoethyl)benzonitrile(Cat. No.:CAS No. 1270539-35-9)

2-(1-Aminoethyl)benzonitrile

Cat. No.: B3228929
CAS No.: 1270539-35-9
M. Wt: 146.19 g/mol
InChI Key: LGMNBLFPWQROHD-UHFFFAOYSA-N
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Description

Academic Context and Significance as a Building Block

2-(1-Aminoethyl)benzonitrile is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a nitrile group, allows for a diverse range of chemical transformations. In the realm of medicinal chemistry and materials science, compounds containing the benzonitrile (B105546) moiety are of significant interest. The nitrile group can act as a bioisostere for other functional groups and is a key component in numerous pharmaceuticals. nih.gov The presence of a chiral center at the ethylamine (B1201723) side chain in this compound introduces the potential for stereoselective synthesis, making its enantiomerically pure forms, such as (S)-2-(1-aminoethyl)benzonitrile, particularly important as intermediates in the development of complex chiral molecules. chemscene.combldpharm.com Its application extends to the synthesis of heterocyclic compounds and as a precursor in the development of molecules with specific biological or material properties. aablocks.com The strategic placement of the aminoethyl group at the ortho-position relative to the nitrile influences the regioselectivity of subsequent reactions, making it a distinct and useful tool for synthetic chemists.

Core Structural Features and Potential Reactive Sites

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group and an aminoethyl [-CH(CH₃)NH₂] group at the C2 position. This arrangement presents several key reactive sites:

The Primary Amine (-NH₂): This group is nucleophilic and basic, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. It can also be a site for salt formation, as seen in its hydrochloride salt, which can improve solubility and stability. chemscene.combldpharm.com

The Nitrile Group (-C≡N): The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring. ontosight.ai

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of further substitution being directed by the existing aminoethyl and nitrile groups.

The Chiral Center: The carbon atom of the ethyl group attached to the amine is a stereocenter, meaning this compound can exist as a pair of enantiomers ((R) and (S)). This chirality is a critical feature for applications in asymmetric synthesis and for interactions with biological systems. chemscene.comcymitquimica.com

Below is a table summarizing some of the key properties of this compound hydrochloride.

PropertyValueSource
CAS Number2307734-64-9 bldpharm.com
Molecular FormulaC₉H₁₁ClN₂ chemscene.combldpharm.com
Molecular Weight182.65 g/mol chemscene.combldpharm.com
PurityTypically ≥98% chemscene.com
StorageInert atmosphere, room temperature bldpharm.com

Relationship to Other Substituted Benzonitrile Derivatives in Synthetic Chemistry

This compound belongs to the broader class of substituted benzonitriles, which are widely utilized in organic chemistry. ontosight.ai The position of the substituents on the benzene ring significantly impacts the compound's chemical behavior and its applications. For instance, while this compound has the aminoethyl group at the ortho position, its isomers, 3-(1-Aminoethyl)benzonitrile and 4-(1-Aminoethyl)benzonitrile, exhibit different reactivity patterns and are used to synthesize distinct target molecules. cymitquimica.comchemscene.com

The reactivity of the nitrile group in benzonitrile derivatives is a key feature in synthetic strategies. Aromatic nitriles are known to exhibit excellent reactivity in various transformations, including additions to form heterocyclic structures like pyrimidin-4-ones. acs.org The presence of an amino group, as in this compound, provides an additional handle for synthetic modifications, allowing for the construction of more complex molecular architectures. For example, related aminoethyl benzofuran (B130515) compounds have been investigated as potent receptor antagonists. acs.org The synthesis of various benzonitrile derivatives often involves multi-step sequences, and the choice of a specific isomer like this compound is crucial for achieving the desired final product. chemicalbook.comresearchgate.net

The following table provides a comparison with other related benzonitrile derivatives mentioned in research, highlighting the diversity within this class of compounds.

Compound NameKey Structural DifferenceNoted Application/Significance
3-(2-Aminoethyl)benzonitrileIsomer with aminoethyl group at the meta-position. Intermediate in the synthesis of more complex organic molecules.
4-(2-Aminoethyl)benzonitrile hydrochlorideIsomer with aminoethyl group at the para-position. Used in synthetic chemistry, for example, in the formation of imidazole (B134444) derivatives.
4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrileContains a more complex substituent in place of the simple aminoethyl group. acs.orgPotent H3 receptor antagonist with cognition-enhancing properties. acs.org
2-Amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrileAdditional amino and hydroxyl groups on the ring and side chain. nih.govA member of benzenes and a nitrile. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B3228929 2-(1-Aminoethyl)benzonitrile CAS No. 1270539-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMNBLFPWQROHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1 Aminoethyl Benzonitrile and Analogues

Stereoselective and Chiral Synthesis Pathways

The creation of the chiral center at the α-position to the amino group is a critical challenge in the synthesis of 2-(1-Aminoethyl)benzonitrile. Modern synthetic chemistry offers several powerful tools to achieve high levels of stereocontrol, including enantioselective and diastereoselective methods.

Enantioselective Reductive Amination Protocols

Enantioselective reductive amination (ERA) of prochiral ketones is a highly efficient and atom-economical method for the synthesis of chiral primary amines. thieme-connect.comresearchgate.net This approach, starting from 2-acetylbenzonitrile (B2691112), directly installs the chiral amine functionality in a single step. The success of this reaction hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the imine intermediate formed in situ.

Various transition metal catalysts have been developed for the asymmetric reductive amination of aryl ketones. acs.orgsemanticscholar.org Ruthenium and Iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in this transformation. semanticscholar.orggoogle.com For instance, a Ru(OAc)₂{(S)-binap} catalyst has been successfully employed in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, achieving excellent enantiomeric excesses (ee) from 94.6% to over 99.9%. nih.govresearchgate.net Similarly, Iridium-f-Binaphane complexes have shown high activity and enantioselectivities (up to 96% ee) for the asymmetric reductive amination of aryl ketones in the presence of additives like titanium(IV) isopropoxide. acs.orggoogle.com

The general protocol involves the reaction of the ketone with an ammonia (B1221849) source, such as ammonium (B1175870) salts (e.g., ammonium trifluoroacetate (B77799) or ammonium acetate), in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas. researchgate.netnih.govgoogle.com The choice of solvent, pressure, and temperature can significantly influence both the conversion and the enantioselectivity of the reaction.

Table 1: Examples of Enantioselective Reductive Amination of Aryl Ketones

Catalyst SystemKetone SubstrateAmine SourceReducing AgentEnantiomeric Excess (ee)
Ru(OAc)₂{(S)-binap}2-Acetyl-6-substituted pyridinesAmmonium trifluoroacetateH₂ (0.8 MPa)94.6% to >99.9%
Ir-f-Binaphane/Ti(OⁱPr)₄/I₂Aryl ketonesp-AnisidineH₂Up to 96%
Ruthenium/C₃-TunePhosAlkyl aryl ketonesAmmonium acetateH₂>90% for most cases
Chiral SPINOL BorophosphatesAcetophenonep-AnisidinePinacolboraneUp to 98%

Biocatalytic approaches using reductive aminases (RedAms) also present a green and highly selective alternative for the synthesis of chiral primary amines from ketones using ammonia as the amine source. rsc.orgfrontiersin.org

Diastereoselective Approaches to Chiral Aminoethyl Moieties

Diastereoselective synthesis provides another avenue to control the stereochemistry of the aminoethyl group. This strategy typically involves the use of a chiral auxiliary attached to either the ketone or the amine precursor. The inherent chirality of the auxiliary directs the approach of the nucleophile or the reducing agent, leading to the preferential formation of one diastereomer.

One common diastereoselective approach is the addition of a nucleophile to a chiral imine or imine equivalent derived from 2-acetylbenzonitrile. For instance, the imine can be formed with a chiral amine, and subsequent reduction of the C=N bond would yield a diastereomeric mixture of the desired amine. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary. After the diastereoselective step, the chiral auxiliary can be removed to afford the enantiomerically enriched this compound.

Alternatively, diastereoselective addition of enolates to activated imines can be employed to construct the carbon-nitrogen bond with stereocontrol. researchgate.net While not directly applied to this compound in the reviewed literature, the principles of using chiral auxiliaries to control the stereochemistry of additions to imines are well-established and could be adapted for this synthesis. scielo.brnih.govrcaap.ptscielo.br

Asymmetric Strecker Reaction Applications for α-Amino Nitriles

The asymmetric Strecker reaction is a classic and powerful method for the synthesis of α-amino nitriles, which are direct precursors to α-amino acids and their derivatives. wikipedia.org This reaction involves the three-component condensation of an aldehyde, an amine, and a cyanide source. researchgate.net For the synthesis of this compound, the starting aldehyde would be 2-cyanobenzaldehyde (B126161) (2-formylbenzonitrile).

The key to the asymmetric Strecker reaction is the use of a chiral catalyst or a chiral amine to induce enantioselectivity. nih.govnih.gov Organocatalysis has emerged as a particularly effective strategy, with chiral thiourea (B124793) and guanidine (B92328) derivatives being used to activate the imine intermediate towards nucleophilic attack by the cyanide ion. nih.govresearchgate.netresearchgate.net These catalysts can operate through a dual-activation mechanism, where the catalyst simultaneously activates both the imine and the cyanide source.

Recent advancements have led to the development of scalable organocatalytic asymmetric Strecker reactions using a chiral variant of oligoethylene glycol as a phase-transfer catalyst with potassium cyanide, achieving excellent yields and enantioselectivities. nih.gov The resulting α-aminonitrile can then be further processed to the desired amino acid or, in this case, would be the target molecule after hydrolysis of the newly introduced nitrile if a protected amine was used.

Table 2: Catalytic Asymmetric Strecker Reaction Approaches

Catalyst/MethodAldehyde/Imine SubstrateCyanide SourceKey Features
Chiral Amido-thioureaImines from aldehydesAqueous cyanide saltsRobust catalyst, adaptable to large-scale synthesis
Chiral Oligoethylene Glycolα-Amido sulphonesKCNScalable, catalyst recycling possible
Solid-state reactionChiral crystals of achiral iminesHCN (vapor)High enantiomeric excess (>99% ee) through asymmetric amplification

Functional Group Interconversions on the Benzonitrile (B105546) Core

Functional group interconversion (FGI) offers alternative synthetic routes to this compound by modifying existing functional groups on the benzonitrile scaffold.

Reduction of Nitrile to Aminomethyl or Aminoethyl Groups

While the target molecule contains a nitrile group, related synthetic strategies might involve the reduction of a different nitrile or an oxime precursor. For instance, the catalytic reduction of the oxime derived from 2-acetylbenzonitrile can yield this compound. The reduction of oximes to primary amines is a well-established transformation, though it can sometimes lead to the formation of secondary amine byproducts. mdma.cherowid.org The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the primary amine. researchgate.netnih.gov

Historically, the catalytic hydrogenation of nitriles and oximes with palladium or nickel catalysts often resulted in mixtures of primary and secondary amines. mdma.cherowid.org However, carrying out the reduction in the presence of an acid, such as hydrogen chloride, can suppress the formation of the secondary amine, leading to the clean formation of the primary amine hydrochloride salt. mdma.ch

Amination of Benzonitrile Derivatives

Another approach involves the direct introduction of the amino group onto a pre-existing ethyl group at the 2-position of the benzonitrile ring. This can be achieved through C-H amination reactions. Palladium-catalyzed methodologies have been developed for the directed amination of benzylic C-H bonds. rsc.orgrsc.org These reactions often employ a directing group to position the metal catalyst in proximity to the target C-H bond.

For a substrate like 2-ethylbenzonitrile, a suitable directing group could be installed on the aromatic ring to facilitate the palladium-catalyzed amination of the benzylic position of the ethyl group. N-Fluorobenzenesulfonimide has been used as a nitrogen source in such reactions. rsc.org Alternatively, palladium-catalyzed nucleophilic benzylic substitutions of benzylic esters or carbonates offer another route to introduce an amine nucleophile at the benzylic position. organic-chemistry.orgnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.govbeilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and the ability to generate complex molecules from simple precursors, which significantly accelerates the drug discovery process. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino nitrile derivatives and their analogues.

The Ugi four-component reaction (U-4CR) is a particularly powerful tool for creating α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate to yield the final product after a Mumm rearrangement. mdpi.com For the synthesis of analogues of this compound, a modified Ugi-type reaction could be envisioned. For instance, a Strecker reaction, which is the first-ever reported MCR, provides a direct route to α-aminonitriles from the condensation of an aldehyde or ketone with ammonia and a cyanide source. nih.gov

A hypothetical multicomponent approach to synthesize a library of this compound analogues could involve the reaction of various substituted 2-acetylbenzonitriles, a diverse set of primary or secondary amines, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This strategy allows for the systematic variation of substituents on both the benzonitrile ring and the amino group, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

The table below illustrates a potential library of this compound analogues that could be synthesized using a multicomponent strategy.

EntryR¹ SubstituentR² GroupR³ GroupProduct Structure
1HHHThis compound
24-ClHH2-(1-Aminoethyl)-4-chlorobenzonitrile
35-OCH₃HH2-(1-Aminoethyl)-5-methoxybenzonitrile
4HCH₃H2-(1-(Methylamino)ethyl)benzonitrile
5HHCH₃2-(1-Amino-1-methylethyl)benzonitrile
64-FC₂H₅H4-Fluoro-2-(1-(ethylamino)ethyl)benzonitrile

This table represents a hypothetical library of compounds to illustrate the versatility of multicomponent reactions. The synthesis of these specific compounds via an MCR would require experimental validation.

Palladium-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov These methodologies can be strategically employed for the synthesis and diversification of this compound and its analogues.

One potential approach involves a palladium-catalyzed cyanation of a suitable precursor. For instance, an aryl halide or triflate bearing the protected aminoethyl side chain could undergo cyanation using a cyanide source like zinc cyanide or potassium cyanide in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand. This method would be particularly useful for introducing the nitrile group at a late stage of the synthesis.

Furthermore, palladium-catalyzed C-H activation and functionalization strategies offer a powerful means to directly introduce substituents onto the benzonitrile core. nih.gov Using the cyano group as a directing group, it is possible to selectively functionalize the ortho C-H bond. nih.gov This allows for the introduction of various aryl, alkyl, or other functional groups, leading to a wide range of substituted analogues. For example, the palladium-catalyzed reaction of a pre-existing this compound derivative with an aryl halide could lead to the formation of biphenyl (B1667301) derivatives.

The table below outlines several potential palladium-catalyzed transformations for the synthesis and diversification of this compound analogues.

EntryStarting MaterialReagentCatalyst SystemProduct Description
12-(1-Aminoethyl)bromobenzeneZn(CN)₂Pd(PPh₃)₄This compound
2This compoundAryl BromidePd(OAc)₂ / Ligand2-(1-Aminoethyl)-6-arylbenzonitrile
32-BromobenzonitrileSubstituted StyrenePd(OAc)₂ / P(o-tol)₃2-(Substituted vinyl)benzonitrile
41-Bromo-2-(1-aminoethyl)benzenePhenylboronic acidPd(PPh₃)₄ / Base2-(1-Aminoethyl)biphenyl

This table illustrates potential synthetic routes using palladium catalysis. The feasibility and specific reaction conditions would need to be determined experimentally.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Amino Moiety

The primary amino group attached to the ethyl substituent is a key center of reactivity, primarily functioning as a nucleophile due to the lone pair of electrons on the nitrogen atom.

Acylation and Amide Formation Mechanisms

The reaction of the primary amino group of 2-(1-Aminoethyl)benzonitrile with carboxylic acid derivatives, particularly acyl chlorides and anhydrides, is a fundamental method for forming amide bonds. The mechanism of this acylation reaction begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com

This attack disrupts the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. youtube.com This intermediate is unstable and rapidly collapses. The carbonyl double bond reforms by expelling the most stable leaving group, which in the case of an acyl chloride is the chloride ion. youtube.com A final deprotonation step, often carried out by a second molecule of the amine acting as a base, neutralizes the resulting N-substituted ammonium (B1175870) ion to yield the final, stable amide product. youtube.com Because one equivalent of the amine is consumed as a base, these reactions are typically performed with at least two equivalents of the amine or with one equivalent of the amine and another non-nucleophilic base.

Reactivity of the Nitrile Moiety

The cyano (-C≡N) group of this compound is a versatile functional group that undergoes a variety of transformations, including reduction, hydration, and cycloaddition.

Reductive Processes and Hydrogenation Mechanisms

The nitrile group can be fully reduced to a primary amine. The most common method is catalytic hydrogenation, which typically employs hydrogen gas (H₂) and a heterogeneous metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction proceeds through an imine intermediate. acsgcipr.org Initially, one molecule of H₂ adds across the carbon-nitrogen triple bond to form the imine. This imine intermediate is then further reduced by a second molecule of H₂ to yield the primary amine.

A significant challenge in nitrile hydrogenation is controlling selectivity, as the primary amine product can react with the imine intermediate to form secondary and tertiary amines as byproducts. acsgcipr.orgresearchgate.net Reaction conditions can be optimized to minimize these side reactions. An alternative to using H₂ gas is transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst. acsgcipr.org

Furthermore, as an α-aminonitrile, this compound could potentially undergo reductive decyanation. This reaction involves the complete removal of the cyano group. The mechanism can proceed via the reduction of an iminium ion intermediate, which is formed by the loss of the cyanide ion. nih.gov

Interactive Table: Catalytic Systems for Nitrile Reduction
CatalystHydrogen SourceTypical ConditionsProduct
Palladium on Carbon (Pd/C)H₂ gasElevated pressure and temperaturePrimary Amine
Platinum(IV) Oxide (PtO₂)H₂ gasRoom temperature, moderate pressurePrimary Amine
Raney Nickel (Raney Ni)H₂ gasHigh pressure and temperature, often with ammonia (B1221849)Primary Amine
Ruthenium Pincer ComplexesH₂ gasLow pressurePrimary Amine
Lithium Aluminium Hydride (LiAlH₄)HydrideAnhydrous ether, followed by aqueous workupPrimary Amine

Hydration to Amides

The nitrile group can be hydrated to form a primary amide. This transformation can be achieved under either acidic or basic conditions.

Under acidic catalysis, the reaction mechanism begins with the protonation of the nitrile nitrogen. libretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.org After the nucleophilic attack, a proton transfer occurs from the oxygen to the nitrogen. The resulting species undergoes tautomerization to form the more stable amide. libretexts.org

In base-promoted hydrolysis, a strong nucleophile, such as the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.org This forms a tetrahedral intermediate. Subsequent protonation of the nitrogen atom, typically from the water solvent, yields a hydroxy imine, which rapidly tautomerizes to the final amide product. libretexts.org Various metal catalysts have also been developed to facilitate nitrile hydration under milder, more neutral conditions. oatext.comorganic-chemistry.org

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This 1,3-dipolar cycloaddition is the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles. nih.govresearchgate.net

The mechanism involves the reaction of the nitrile, which acts as the dipolarophile, with an azide (B81097) source, such as sodium azide (NaN₃) or hydrazoic acid (HN₃), which acts as the 1,3-dipole. nih.gov The reaction rate can be enhanced by the presence of electron-withdrawing groups on the nitrile, which lower its LUMO energy and facilitate interaction with the azide's HOMO. nih.gov The reaction is often catalyzed by Lewis acids (e.g., zinc or aluminum salts) or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. ajgreenchem.comorganic-chemistry.org The process is a concerted cycloaddition that leads directly to the formation of the stable, aromatic tetrazole ring.

Interactive Table: Conditions for Tetrazole Synthesis from Nitriles
Azide SourceCatalyst/AdditiveSolventTemperature (°C)
Sodium Azide (NaN₃)Ammonium Chloride (NH₄Cl)Dimethylformamide (DMF)100-120
Sodium Azide (NaN₃)Zinc(II) Bromide (ZnBr₂)Water100
Trimethylsilyl (B98337) Azide (TMSN₃)Dibutyltin Oxide (Bu₂SnO)Toluene (B28343)110
Sodium Azide (NaN₃)SO₃H-carbonDimethylformamide (DMF)100

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The reactivity of the aromatic ring in this compound towards functionalization is governed by the electronic effects of its two substituents: the cyano group (-CN) and the 1-aminoethyl group (-CH(CH₃)NH₂). These substituents exert significant influence on the electron density of the benzene (B151609) ring, thereby directing the position of incoming electrophiles or nucleophiles. msu.edu

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution reactions involve the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The rate and regioselectivity of these reactions are determined by the nature of the substituents already present on the ring. libretexts.org

Influence of the Cyano Group: The cyano group is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and the triple bond. It deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density. msu.edu This deactivation makes the ring less nucleophilic and therefore less reactive than benzene itself. libretexts.org The cyano group directs incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) show that the positive charge is delocalized to the ortho and para positions. Placing an incoming electrophile at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing cyano group, which would be a highly destabilized state. libretexts.org

Influence of the 1-Aminoethyl Group: The 1-aminoethyl group's effect is more complex and highly dependent on the reaction conditions. The amino group (-NH₂) is a strong activating group due to the ability of its lone pair of electrons to donate into the aromatic ring via resonance (a +M effect). libretexts.org This effect increases the electron density of the ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. libretexts.org The ethyl portion of the substituent is a weak activating group through an inductive effect (+I effect). msu.edu

However, electrophilic aromatic substitution reactions are often carried out in acidic conditions. Under such conditions, the basic amino group will be protonated to form an ammonium group (-NH₃⁺). The -NH₃⁺ group is a strongly deactivating, meta-directing group due to its positive charge, which exerts a powerful electron-withdrawing inductive effect (-I effect). msu.edu

Combined Effects and Predicted Substitution Patterns:

Under acidic conditions (typical for nitration, sulfonation, Friedel-Crafts reactions): Both the cyano group and the protonated aminoethyl group will be deactivating and meta-directing. Since they are positioned at C1 and C2, their meta positions relative to themselves are C3, C5 (for the cyano group) and C4, C6 (for the aminoethyl group). The directing influences are therefore antagonistic. msu.edu Predicting the major product would require more specific experimental data, but substitution would be expected to be slow and likely yield a mixture of isomers.

SubstituentElectronic EffectDirecting InfluenceReactivity Effect
-CN Strong electron-withdrawing (-I, -M)metaDeactivating
-CH(CH₃)NH₂ Electron-donating (+I, +M)ortho, paraActivating
-CH(CH₃)NH₃⁺ Strong electron-withdrawing (-I)metaDeactivating

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, typically one bearing a good leaving group and strong electron-withdrawing groups. youtube.comnih.gov

The benzonitrile (B105546) ring in this compound is inherently electron-poor due to the cyano group. This makes it a potential substrate for SNAr, provided a suitable leaving group is present on the ring. The cyano group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate through resonance. nih.gov

For a hypothetical derivative of this compound containing a leaving group (e.g., a halogen) at a position ortho or para to the cyano group, SNAr would be a feasible reaction pathway. The aminoethyl group, being electron-donating, would have a deactivating effect on this type of reaction. However, the powerful activating effect of the cyano group would likely be the dominant factor.

Rearrangement Reactions and Their Mechanistic Pathways

Specific rearrangement reactions involving the parent compound this compound are not extensively documented in the chemical literature. However, molecules containing similar functional groups (amines, nitriles, aromatic rings) can potentially undergo various types of molecular rearrangements under specific conditions.

Rearrangement reactions are organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. byjus.com Often, a substituent moves from one atom to another atom in the same molecule.

One example of a rearrangement involving a related structural motif, though on a more complex heterocyclic system, is the unprecedented rearrangement of 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides to 2,3-dihydro-1H-imidazo[1,2-b]indazoles. nih.gov This particular reaction involves a complex series of events including ring contraction and amide formation, triggered by nucleophilic attack. nih.gov While not directly applicable to this compound, it illustrates the potential for complex transformations in molecules containing the aminoethyl fragment.

General types of rearrangement reactions that could be envisioned for derivatives of this compound include:

Beckmann Rearrangement: If the ethyl side chain were to be oxidized to a ketone, the corresponding oxime could undergo a Beckmann rearrangement. This acid-catalyzed reaction converts an oxime to an amide. byjus.commasterorganicchemistry.com The mechanism involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen to form a nitrilium ion, which is then hydrolyzed to the amide. masterorganicchemistry.com

Hofmann Rearrangement: If the nitrile group were hydrolyzed to a primary amide, subsequent treatment with bromine and a strong base could initiate a Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. byjus.com

Base-Catalyzed Rearrangements: Certain rearrangements can be induced by strong bases, which generate reactive carbanions. msu.edu The specific pathways would depend on the exact structure of the substrate and the reaction conditions.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(1-Aminoethyl)benzonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of its covalent framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

The ¹H NMR spectrum provides data on the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile (B105546) ring, the methine (CH) and methyl (CH₃) protons of the ethyl group, and the amine (NH₂) protons. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The aliphatic protons give rise to a quartet for the methine proton (split by the methyl group) and a doublet for the methyl protons (split by the methine proton). The amine protons may appear as a broad singlet.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals include those for the nitrile carbon (C≡N), the quaternary carbon attached to the ethyl group, the four distinct aromatic CH carbons, the aliphatic methine carbon, and the aliphatic methyl carbon.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.6 - 7.7Multiplet1HAromatic H
7.3 - 7.5Multiplet3HAromatic H
4.2 - 4.3Quartet1HCH
1.8 - 2.0Broad Singlet2HNH₂
1.4 - 1.5Doublet3HCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
145 - 147Aromatic C (quaternary)
132 - 134Aromatic CH
128 - 130Aromatic CH
126 - 128Aromatic CH
118 - 120Nitrile (C≡N)
110 - 112Aromatic C (quaternary)
50 - 52CH
23 - 25CH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically over two or three bonds. emerypharma.com For this compound, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming the ethyl fragment. Correlations would also be seen between adjacent aromatic protons, helping to assign their specific positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning carbon signals by linking them to their known proton assignments. For example, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~51 ppm, definitively assigning them as the CH group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the methyl protons to the methine carbon and the C2 aromatic carbon, and from the methine proton to the adjacent aromatic carbons, thus confirming the attachment of the aminoethyl group to the benzonitrile ring. youtube.com

Table 3: Key Predicted 2D NMR Correlations for this compound

ExperimentCorrelating NucleiType of CorrelationStructural Information Confirmed
COSYCH proton ↔ CH₃ protons³JHHConnectivity of the ethyl group
HSQCCH proton ↔ CH carbon¹JCHDirect C-H bond of the methine group
HSQCCH₃ protons ↔ CH₃ carbon¹JCHDirect C-H bonds of the methyl group
HMBCCH₃ protons ↔ C2 (Aromatic)³JCHAttachment of ethyl group to the ring
HMBCCH proton ↔ C3, C7 (Aromatic)²JCH, ³JCHProximity of methine to the aromatic ring

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch. researchgate.net Other key features include N-H stretching bands from the primary amine, C-H stretching bands for both the aromatic and aliphatic portions of the molecule, and C=C stretching bands corresponding to the benzene (B151609) ring. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While also sensitive to vibrational modes, its selection rules differ from IR. The nitrile stretch is also strongly Raman active. chemicalbook.com The symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum compared to the IR spectrum. koreascience.kr

Table 4: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H StretchPrimary Amine (NH₂)
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (CH, CH₃)
2230 - 2210C≡N StretchNitrile
1620 - 1580N-H BendPrimary Amine (NH₂)
1600 - 1450C=C StretchAromatic Ring

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons in the aromatic π-system to higher energy orbitals (π→π* transitions). The benzonitrile chromophore is expected to exhibit strong absorption bands in the UV region. nist.gov The presence of the aminoethyl substituent on the aromatic ring may cause a slight shift (either bathochromic or hypsochromic) of the absorption maxima (λmax) compared to unsubstituted benzonitrile, due to its electronic influence on the chromophore. sphinxsai.com

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an exact three-dimensional model of the molecule in the solid state. This powerful technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates the supramolecular architecture. As of now, the crystal structure for this specific compound is not publicly available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. uni-saarland.de

For this compound (C₉H₁₀N₂), the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight (approx. 146.19). High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. A common fragmentation pathway for this structure is the cleavage of the C-C bond between the methine carbon and the methyl group (α-cleavage), resulting in the loss of a methyl radical (·CH₃, 15 Da) to form a stable, resonance-delocalized cation. libretexts.org This would produce a prominent peak at m/z 131.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon FormulaIdentity
146[C₉H₁₀N₂]⁺·Molecular Ion (M⁺·)
131[C₈H₇N₂]⁺[M - CH₃]⁺

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Applications in Complex Organic Synthesis and Material Precursors

Precursor for Nitrogen-Containing Heterocyclic Compounds

The strategic placement of the amino and nitrile functionalities on the aromatic ring enables its use in cyclization reactions to form fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Polysubstituted Quinolines and Naphthyridines

While the direct synthesis of quinolines and naphthyridines from 2-(1-Aminoethyl)benzonitrile is not prominently documented, related structures such as 2-aminobenzonitrile (B23959) are key starting materials in well-established synthetic routes like the Friedländer annulation. In these reactions, the amino group of 2-aminobenzonitrile condenses with a compound containing an active methylene (B1212753) group adjacent to a carbonyl, leading to the formation of the quinoline (B57606) ring system. researchgate.net It is conceivable that this compound could be chemically modified to 2-aminobenzonitrile or related intermediates to participate in similar cyclization strategies.

Formation of Tetrazole Derivatives

The nitrile group of this compound is a key functional group for the synthesis of tetrazole derivatives. The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide. youtube.comajgreenchem.com This reaction is often facilitated by a Lewis acid or a Brønsted acid, which activates the nitrile group toward nucleophilic attack by the azide anion. youtube.com The resulting 5-substituted 1H-tetrazole ring is an important structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. ajgreenchem.comnih.gov The reaction proceeds through the formation of an aromatic tetrazole ring, which provides a thermodynamic driving force for the cycloaddition. youtube.com

ReactantsReagents & ConditionsProduct
This compoundSodium Azide (NaN₃), Ammonium (B1175870) Chloride (NH₄Cl) or other acid catalyst, DMF solvent, Heat5-(2-(1-Aminoethyl)phenyl)-1H-tetrazole

Routes to Benzimidazole (B57391) and Benzothiazole (B30560) Analogues

Direct synthetic routes starting from this compound to form benzimidazole or benzothiazole analogues are not well-established in the chemical literature. The conventional synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netkau.edu.sa Similarly, the most common route to benzothiazoles is the condensation of 2-aminobenzenethiol with aldehydes, acids, or acyl chlorides. mdpi.commdpi.comnih.gov These standard synthetic pathways require precursors with two adjacent amino groups or an amino and a thiol group, respectively, which are structurally distinct from this compound.

Intermediates in the Synthesis of Oxadiazole-Containing Compounds

The nitrile functionality of this compound allows it to serve as a synthon for the formation of oxadiazole rings, particularly 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. Although multi-step processes are generally required, the nitrile group can be converted into intermediates suitable for cyclization. For instance, acid hydrazides, which can be derived from nitriles, are common precursors for 1,3,4-oxadiazoles through condensation and subsequent oxidative cyclization. niscpr.res.injchemrev.commdpi.com The synthesis of 2-amino-1,3,4-oxadiazoles can also be achieved through iodine-mediated oxidative C-O bond formation from aldehydes and semicarbazide. jchemrev.com

Role as a Ligand in Coordination Chemistry

This compound possesses two potential coordination sites: the lone pair of electrons on the nitrogen atom of the primary amine and the nitrogen atom of the nitrile group. This allows it to function as a ligand in coordination chemistry. It can act as a monodentate ligand, coordinating to a metal center through either the amino or the nitrile group, or as a bidentate chelating ligand, forming a stable ring structure with the metal ion.

The nitrile group, in particular, can serve as a weakly coordinating, end-on ligand. unibo.it More significantly, benzonitrile (B105546) moieties within a ligand can act as electron-acceptors, which can stabilize low-valent metal centers and promote key catalytic steps such as reductive elimination over competing pathways like β-hydride elimination in cross-coupling reactions. chemrxiv.org The aminoethyl portion is also a well-known coordinating group, often found in bidentate nitrogen donor ligands that form stable five-membered chelate rings with metal ions like nickel(II). wgtn.ac.nzresearchgate.net The combination of these two groups in one molecule suggests potential for creating tailored ligand environments for various catalytic applications.

Utilization in Green Chemistry Methodologies for Benzonitrile Production

This section addresses green chemistry approaches for the production of benzonitrile and its derivatives, rather than the utilization of this compound. The development of environmentally benign and efficient synthetic methods is a major focus of modern chemistry.

One prominent green methodology is the direct ammoxidation of toluene (B28343) and other alkylbenzenes. This industrial process, which reacts the alkylbenzene with ammonia (B1221849) and air, can be made more selective and efficient by using novel catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites. medcraveonline.com This approach suppresses undesirable combustion side-reactions and allows for high selectivity to the desired benzonitrile product, even at higher reactant concentrations. medcraveonline.com

Another green route involves the synthesis of benzonitrile from benzaldehyde (B42025). researchgate.net Traditional methods often suffer from the use of harsh reagents and difficult separation processes. A greener alternative utilizes a recyclable ionic liquid which serves multiple roles as a co-solvent, catalyst, and phase-separation agent. researchgate.netresearchgate.net In one such system, benzaldehyde is reacted with a hydroxylamine (B1172632) salt of an ionic liquid, leading to a 100% conversion and yield of benzonitrile under optimized conditions. researchgate.net The ionic liquid can be easily recovered and reused, minimizing waste and avoiding the use of metal salt catalysts. researchgate.net

Table: Green Synthesis of Benzonitrile from Benzaldehyde

Method Reactants Catalyst/Medium Conditions Yield Reference
Ionic Liquid Route Benzaldehyde, Hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt Ionic Liquid [HSO₃-b-Py]·HSO₄, Paraxylene 120 °C, 2 h 100% researchgate.net

Building Block in the Construction of Advanced Organic Architectures

The compound this compound is a valuable bifunctional molecule in synthetic organic chemistry, serving as a versatile building block for the creation of complex molecular frameworks. Its structure, featuring both a primary amine and a nitrile group attached to a benzene (B151609) ring, allows for a variety of chemical transformations. These two functional groups can be reacted selectively or in concert to construct intricate, polycyclic, and heterocyclic systems that are foundational to medicinal chemistry, material science, and catalysis. The strategic placement of the amino and nitrile functionalities facilitates intramolecular cyclization reactions and enables its incorporation into larger molecular assemblies.

The utility of aminobenzonitriles, including this compound, is particularly evident in the synthesis of nitrogen-containing heterocycles. hu.edu.jofrontiersin.org These structural motifs are prevalent in pharmaceuticals and biologically active compounds. The nitrile group can participate in cyclization reactions, while the amino group can act as a key nucleophile.

A significant application is in the base-promoted annulation reactions with ynones (α,β-alkynyl ketones) to produce highly substituted 4-aminoquinolines and 4-amino-1,8-naphthyridines. cardiff.ac.uk This process occurs through an aza-Michael addition of the amino group to the ynone, followed by an intramolecular cyclization involving the nitrile group. cardiff.ac.uk This method is notable for being transition-metal-free, atom-economical, and having a broad substrate scope, yielding complex heterocyclic products in good to excellent yields. cardiff.ac.uk

The following table summarizes a representative transformation showcasing the use of a 2-aminobenzonitrile derivative in constructing a quinoline core structure.

Reactant 1Reactant 2Base/SolventProductYieldReference
2-Aminobenzonitrile(E)-1,3-diphenylprop-2-en-1-one (Ynone)KOtBu / DMSO2-Styryl-4-aminoquinoline derivativeGood to Excellent cardiff.ac.uk

This table illustrates a general reaction pathway for synthesizing 4-aminoquinolines from 2-aminobenzonitriles and ynones.

The reactivity of the nitrile group is a cornerstone of its utility in forming diverse heterocyclic systems. hu.edu.jo Organic cyano compounds are extensively used as precursors for five- and six-membered rings containing one or more heteroatoms, such as furans, pyrroles, thiophenes, and pyrimidines. hu.edu.jonih.gov For instance, nitrile derivatives can react with various reagents to form complex structures like pyrazoles through copper-mediated coupling reactions or participate in multicomponent reactions to generate pyran and thiazole (B1198619) derivatives under ultrasound irradiation. nih.govorgsyn.org

Detailed research has demonstrated the versatility of the aminonitrile scaffold in various synthetic strategies. The general reaction mechanism for the synthesis of 4-aminoquinolines from 2-aminobenzonitriles involves the initial nucleophilic attack of the amino group onto the carbon-carbon triple bond of the ynone (aza-Michael addition). cardiff.ac.uk This is followed by an intramolecular attack of the resulting anion onto the carbon atom of the nitrile group, leading to a cyclization event that, after protonation, yields the final aromatic quinoline system. cardiff.ac.uk This robust strategy provides a straightforward entry into a class of compounds with significant chemical and biological interest.

The ability to construct such advanced organic architectures efficiently makes this compound and related aminonitriles indispensable tools for synthetic chemists aiming to develop novel functional molecules.

Research on Derivatives and Analogues of 2 1 Aminoethyl Benzonitrile

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 2-(1-aminoethyl)benzonitrile often involves multi-step reaction sequences, starting from readily available benzonitrile (B105546) derivatives. A common strategy is the functionalization of the amino group or the aromatic ring to introduce various substituents, thereby modulating the electronic and steric properties of the molecule.

One notable class of analogues is the 2-substituted benzothiazoles, which can be synthesized from 2-aminothiophenol (B119425) and a variety of reagents such as aldehydes, ketones, or carboxylic acids. These reactions typically proceed through condensation and subsequent cyclization to form the benzothiazole (B30560) ring system. The specific substituents on the benzothiazole ring can be varied by selecting the appropriate starting materials.

Another important class of derivatives is the polysubstituted 4-aminoquinolines, which have been synthesized from 2-aminobenzonitriles and ynones in a transition-metal-free, base-promoted reaction. This one-pot synthesis proceeds via a sequential aza-Michael addition and intramolecular annulation, offering a high degree of atom economy and broad substrate scope. The reaction accommodates various substituents on both the 2-aminobenzonitrile (B23959) and the ynone, leading to a diverse library of 4-aminoquinoline (B48711) analogues.

The characterization of these newly synthesized analogues is crucial to confirm their structures and purity. A combination of spectroscopic techniques is typically employed for this purpose. Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the protons and carbon atoms in the molecule, allowing for the elucidation of the complete chemical structure. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Interactive Data Table: Synthesis and Characterization of Selected Analogues

Analogue ClassStarting MaterialsKey Reaction TypeCharacterization Methods
2-Substituted Benzothiazoles2-Aminothiophenol, Aldehydes/KetonesCondensation, CyclizationIR, NMR, MS
4-Aminoquinolines2-Aminobenzonitriles, YnonesAza-Michael Addition, AnnulationIR, NMR, MS

Stereochemical Aspects of Analogous Amino Benzonitriles

The presence of a chiral center at the α-carbon of the aminoethyl group in this compound introduces the element of stereochemistry, with the existence of (R) and (S) enantiomers. The synthesis and separation of these enantiomers are of significant interest as the biological activity of chiral molecules often resides in only one of the enantiomers.

The asymmetric synthesis of α-amino nitriles, including analogues of this compound, is a key area of research. One of the most prominent methods for achieving this is the Strecker synthesis. acs.orgmdpi.comnih.govmasterorganicchemistry.com This reaction involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source to form an α-amino nitrile. nih.govmasterorganicchemistry.com The use of chiral auxiliaries or catalysts in the Strecker reaction can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. acs.org For instance, chiral bicyclic guanidines have been shown to be effective catalysts for the enantioselective synthesis of α-amino nitriles from N-benzhydryl imines and hydrogen cyanide. acs.org

In addition to asymmetric synthesis, the separation of racemic mixtures of amino benzonitriles into their individual enantiomers is another important aspect of their stereochemistry. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for achieving this separation. The differential interaction of the enantiomers with the chiral selector on the CSP allows for their separation and quantification.

The absolute configuration of the separated enantiomers can be determined using various chiroptical techniques, such as circular dichroism (CD) spectroscopy, or by X-ray crystallography of a single crystal of the pure enantiomer or a derivative.

Structure-Reactivity Relationships within Homologous Series

Understanding the relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for elucidating these relationships by correlating variations in the chemical structure of a series of compounds with changes in their measured biological activity or chemical reactivity. ijpsr.comfiveable.mewikigenes.orgjocpr.com

In the context of this compound analogues, QSAR studies can provide valuable insights into how different substituents on the aromatic ring or modifications to the aminoethyl side chain influence their properties. For example, a QSAR study on a series of 2-arylsulfonyl-6-substituted benzonitriles as non-nucleoside reverse transcriptase inhibitors of HIV-1 has been reported. nih.gov This study utilized the Fujita-Ban and Hansch approaches to analyze the impact of different substituents on the inhibitory activity of the compounds. nih.gov The results indicated that the presence of a sulfonyl group and an amino group at specific positions were beneficial for activity. Furthermore, the study suggested that bulkier substituents at the meta-positions and the absence of a substituent at the para-position of the 2-arylsulfonyl moiety could enhance the inhibitory potency. nih.gov

The principles of QSAR can also be applied to homologous series of this compound, where a specific structural feature, such as the length of an alkyl chain, is systematically varied. By measuring a particular property, such as reaction rate or binding affinity, for each member of the series, a quantitative relationship between the structural modification and the observed effect can be established. This information is invaluable for the rational design of new analogues with optimized properties.

Interactive Data Table: Key Parameters in QSAR Studies of Benzonitrile Analogues

QSAR ApproachKey DescriptorsApplication ExampleFindings
Fujita-BanSubstituent constantsHIV-1 reverse transcriptase inhibition by 2-arylsulfonyl-6-substituted benzonitriles nih.govIdentified advantageous substituents for improved activity.
HanschLipophilicity, electronic, and steric parametersHIV-1 reverse transcriptase inhibition by 2-arylsulfonyl-6-substituted benzonitriles nih.govCorrelated physicochemical properties with inhibitory potency.

Exploration of Novel Benzonitrile-Based Scaffolds

The benzonitrile moiety is a versatile building block in the synthesis of a wide range of heterocyclic compounds. The reactivity of the nitrile group and the potential for functionalization of the aromatic ring and other substituents allow for the construction of novel and complex molecular scaffolds.

One common strategy for the synthesis of novel heterocyclic scaffolds from benzonitrile derivatives is through cycloaddition reactions. researchgate.netrsc.orgrsc.orgnih.govacs.org For instance, benzonitrile oxides, which can be generated in situ, can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to form isoxazoline (B3343090) and isoxazole (B147169) rings. researchgate.netrsc.orgrsc.orgnih.gov The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the benzonitrile oxide and the dipolarophile. rsc.orgnih.gov

Another approach involves the use of 2-aminobenzonitriles as precursors for the synthesis of fused heterocyclic systems. For example, the reaction of 2-aminobenzonitriles with aliphatic alcohols in the presence of a ruthenium(II) catalyst can lead to the tandem synthesis of quinazolinone derivatives. rsc.org This protocol has been shown to be applicable to a variety of alcohols, including methanol, and can be used for the preparative scale synthesis of these important heterocycles. rsc.org

Furthermore, enaminonitriles derived from benzonitrile precursors can serve as key intermediates for the synthesis of a diverse range of polyfunctionally substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines. nih.gov The reactivity of the enaminonitrile moiety allows for its participation in various cyclization and condensation reactions to construct these novel scaffolds. nih.gov The exploration of these synthetic methodologies continues to expand the chemical space of benzonitrile-based compounds, leading to the discovery of new molecules with unique structures and properties.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-aminonitriles, including 2-(1-Aminoethyl)benzonitrile, is traditionally accomplished via the Strecker reaction, a multicomponent condensation that is one of the oldest yet most effective methods for this class of compounds. mdpi.comdntb.gov.ua However, modern research is focused on developing more environmentally benign and efficient synthetic protocols.

Green Chemistry Approaches: Recent advancements emphasize "green" synthetic methods that minimize hazardous waste and energy consumption. nih.gov One promising approach involves using water as a solvent and employing catalysts like indium powder, which can efficiently drive the one-pot, three-component synthesis of α-aminonitriles from amines, aldehydes, and trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net Other eco-friendly catalysts investigated for Strecker-type reactions include clay-supported ferric chloride (EPZG), which operates effectively under solvent-free conditions at room temperature, and various reusable heterogeneous catalysts. derpharmachemica.com

Alternative Cyanide Sources: To circumvent the use of highly toxic hydrogen cyanide (HCN), researchers are exploring safer, easy-to-handle cyanide sources. rsc.org These include aliphatic nitriles, α-amino acids, and hexacyanoferrate, which can release HCN in situ under controlled conditions. rsc.org This strategy enhances the safety profile of the synthesis and allows for greater flexibility in reaction conditions. rsc.org

Biocatalysis: Biocatalysis represents a frontier in sustainable synthesis, offering high selectivity under mild conditions. mdpi.comresearchgate.net Engineered enzymes, such as aldoxime dehydratases, are being developed for the cyanide-free synthesis of aromatic nitriles from corresponding benzaldoximes. nih.gov While direct biocatalytic routes to this compound are still under exploration, the success in related nitrile syntheses suggests a viable and powerful future direction. mdpi.comnih.gov

Below is a table summarizing various catalysts used in the synthesis of α-aminonitriles, which could be adapted for this compound.

Catalyst TypeSpecific Catalyst ExampleKey Advantages
Metal PowderIndiumEfficient in water, applicable to diverse substrates. nih.gov
HeterogeneousEPZG (FeCl3 on clay)Solvent-free conditions, high yields, catalyst recyclability. derpharmachemica.com
Ionic Liquids[HSO3-b-Py]·HSO4Acts as co-solvent, catalyst, and phase separator, simplifying purification. rsc.org
OrganocatalystsChiral Amides, ThioureasEnables asymmetric synthesis for enantioenriched products. mdpi.com
BiocatalystsAldoxime DehydratasesCyanide-free, mild reaction conditions, high selectivity. nih.gov

Computational Design of Functionalized Benzonitrile (B105546) Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing novel molecules and predicting their properties before synthesis. utrgv.edunih.govdoaj.org This approach is being applied to benzonitrile derivatives to tailor their electronic, optical, and catalytic functionalities.

For instance, DFT calculations are used to study the activation of the C-CN bond in benzonitriles, which is crucial for their further functionalization. utrgv.edu By modeling the interaction of benzonitriles with metal fragments and Lewis acids, researchers can predict reaction pathways and design more efficient catalytic systems. utrgv.edu

In materials science, computational design is used to develop novel carbazole-benzonitrile derivatives as host materials for organic light-emitting diodes (OLEDs). rsc.org These studies model the frontier molecular orbitals to optimize the bipolar charge transport characteristics of the materials, leading to highly efficient devices. rsc.org Similarly, computational methods can be used to design derivatives of this compound with specific properties for applications in catalysis or as pharmaceutical intermediates by modifying substituents on the aromatic ring or the aminoethyl side chain.

Exploration of Catalytic Roles and Mechanisms in Organic Transformations

The bifunctional nature of this compound, containing both a basic amino group and a nitrile group, suggests its potential as an organocatalyst. whiterose.ac.uk Aminonitriles and their derivatives are being investigated for their ability to catalyze various organic reactions.

Organocatalysis: The amine moiety can participate in catalytic cycles, for example, by forming enamines or iminium ions, which are key intermediates in many organocatalytic reactions like aldol (B89426) and Mannich reactions. whiterose.ac.uknih.gov Research into L-proline nitrile and L-valine nitrile has shown their potential to catalyze aldol reactions, affording products with good enantiomeric excess. whiterose.ac.uk Mechanistic studies, often supported by computational analysis, help elucidate the role of hydrogen bonding and the specific interactions between the catalyst and substrates that govern the stereochemical outcome. mdpi.comnih.gov

Metal-Catalyzed Transformations: The nitrile group can coordinate to transition metals, enabling a range of catalytic transformations. rug.nl Pincer complexes of metals like ruthenium and cobalt have been shown to catalyze the hydrogenation, alkylation, and cycloaddition of nitriles. rug.nl The mechanism often involves the activation of the C≡N triple bond, making it susceptible to nucleophilic attack or other transformations. rug.nlresearchgate.net The presence of the amino group in this compound could further modulate the activity and selectivity of such metal complexes, potentially leading to novel catalytic applications.

Integration with Flow Chemistry and Process Intensification

Flow chemistry and process intensification are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production. nih.govvapourtec.com These principles are highly applicable to the synthesis of fine chemicals like this compound.

Continuous Flow Synthesis: Conducting reactions in continuous flow reactors offers superior control over parameters like temperature, pressure, and residence time. nih.gov This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. nih.govfrontiersin.org The synthesis of amines and nitriles has been successfully demonstrated in flow systems. beilstein-journals.orgdtu.dknih.gov For example, the metal-free reduction of nitro compounds to primary amines using trichlorosilane (B8805176) has been adapted to a continuous-flow process, resulting in high yields and short reaction times without the need for extensive purification. beilstein-journals.orgnih.gov Such a strategy could be applied to a precursor of this compound.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.compsecommunity.org This can be achieved by integrating multiple reaction and separation steps into a single, continuous unit. For the synthesis of chiral amines, continuous flow processes combining diastereomeric crystallization with in-situ racemization have been developed, allowing for theoretical yields of a single enantiomer to approach 100%. whiterose.ac.uk Applying these advanced process designs to the production of enantiomerically pure this compound could significantly improve efficiency and reduce costs.

The table below highlights the advantages of flow chemistry for chemical synthesis.

FeatureAdvantage in Flow ChemistryRelevance to this compound Synthesis
Heat TransferSuperior surface-area-to-volume ratio allows for efficient heating/cooling. Enables precise temperature control for selective reactions.
Mass TransferRapid mixing of reagents. nih.govImproves reaction rates and yields.
SafetySmall reactor volumes minimize the inventory of hazardous materials. nih.govvapourtec.comSafer handling of reagents like cyanides or reactive intermediates.
ScalabilityProduction is scaled by running the process for longer times, avoiding reactor redesign. frontiersin.orgFacilitates straightforward transition from laboratory to industrial production.
AutomationAmenable to in-line monitoring and automated process control. frontiersin.orgEnsures consistent product quality and process reliability.

Advanced Characterization of Transient Intermediates

Understanding reaction mechanisms requires the detection and characterization of short-lived, transient intermediates. Advanced spectroscopic techniques are crucial for this purpose. In the context of the synthesis or catalytic use of this compound, intermediates such as radicals, iminium ions, or metal-bound species may be formed.

Techniques like rapid-mix freeze-quench Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for studying reactions involving paramagnetic species, such as radical intermediates. researchgate.net This method allows for the trapping and spectroscopic characterization of intermediates on a millisecond timescale, providing direct evidence for their involvement and helping to establish their kinetic competence in a reaction mechanism. researchgate.net While not yet specifically applied to this compound, this technique could be used to investigate potential radical-mediated pathways in its synthesis or its role in catalyzing certain reactions. The structural details gleaned from such studies are invaluable for optimizing reaction conditions and designing more efficient catalysts. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(1-Aminoethyl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Pathway A : React 2-(bromomethyl)benzonitrile with ethylamine under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (40–60°C) and stoichiometric excess of ethylamine improve yields (~65–75%) .
  • Pathway B : Reductive amination of 2-acetylbenzonitrile using NaBH₄ or catalytic hydrogenation with Raney Ni. Yields vary (50–85%) depending on solvent polarity and catalyst activity .
    Key variables : pH, solvent (DMF vs. THF), and amine equivalents. Monitor via TLC (eluent: hexane/ethyl acetate 7:3) .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a multi-technique approach:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.4–7.8 ppm), CH₂NH₂ (δ 2.8–3.2 ppm), and NH₂ (δ 1.2–1.5 ppm).
    • ¹³C NMR : Nitrile carbon (δ ~118 ppm), benzylic CH₂ (δ 40–45 ppm) .
  • IR : Sharp nitrile stretch (~2225 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 161.1 (calculated for C₉H₁₀N₂) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.
  • Light Sensitivity : Prone to photolytic degradation; avoid prolonged UV exposure.
  • Chemical Incompatibilities : Reacts with strong oxidizers (e.g., HNO₃) and acids, releasing toxic HCN .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Kinase Inhibition : Screen against EGFR or HER2 using fluorescence polarization assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reactivity data in the synthesis of this compound derivatives?

  • Isolation of Intermediates : Use cold trapping (-78°C) to identify transient species (e.g., imine intermediates in reductive amination) .
  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 pathways .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers for competing reaction pathways .

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify preferred sites for [3+2] cycloadditions.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient nitrile group vs. electron-rich aminoethyl moiety .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. How can researchers address discrepancies in NMR and X-ray crystallography data for this compound polymorphs?

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., NH₂ rotation) that obscure signals at room temperature.
  • Single-Crystal X-ray Diffraction : Resolve tautomeric forms (e.g., amino vs. imino configurations) .
  • Cross-Validation : Compare with IR (NH stretches) and solid-state NMR (¹⁵N CP-MAS) .

Q. What methodologies optimize enantioselective synthesis of this compound for chiral drug development?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric reductive amination (ee >90%) .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., CAL-B in tert-butanol) .
  • Chiral HPLC : Pirkle-type columns (Chiralpak IA) for analytical separation (mobile phase: hexane/isopropanol 85:15) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.